
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, also known as CFI-400945, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein that plays a crucial role in the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the formation of cancerous cells. CFI-400945 has been shown to be effective in inhibiting the growth of cancer cells in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
Spin-Spin Coupling Analysis
Research involving 2-fluorobenzamide derivatives, similar in structure to the specified compound, has provided insights into spin-spin couplings that occur through-space mediated by intramolecular hydrogen bonds. Such studies are pivotal in understanding molecular interactions at a quantum level, which can inform the design of more effective pharmaceuticals and materials with novel properties (Rae et al., 1993).
Novel Insecticides
Flubendiamide, a compound with a unique chemical structure featuring a fluorobenzamide group, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests. This research underlines the potential of fluorobenzamide derivatives in developing new, safe, and effective insecticides (Tohnishi et al., 2005).
Alzheimer's Disease Research
Studies on fluorobenzamide derivatives have shown promising applications in diagnosing and understanding Alzheimer's disease. Compounds like [18F]FDDNP, a radiofluorinated derivative, enable the in vivo imaging of neurofibrillary tangles and beta-amyloid plaques, crucial for early diagnosis and monitoring the efficacy of therapeutic interventions in Alzheimer's patients (Shoghi-Jadid et al., 2002).
Fluorescent Molecular Probes
Research into the spectral properties of compounds containing the dimethylamino and fluorobenzamide groups has led to the development of fluorescent solvatochromic dyes. These dyes are instrumental in creating sensitive molecular probes for studying biological events and processes, owing to their strong solvent-dependent fluorescence and high quantum yields (Diwu et al., 1997).
Antiallergic Agents
The exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share a structural motif with N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, has resulted in the discovery of potent antiallergic compounds. These findings have significant implications for the development of new treatments for allergic conditions (Menciu et al., 1999).
作用機序
Target of Action
The compound, also known as N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
生化学分析
Cellular Effects
Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O/c1-28(2)22-13-9-19(10-14-22)24(29-16-15-18-5-3-4-6-23(18)29)17-27-25(30)20-7-11-21(26)12-8-20/h3-14,24H,15-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZLQGUKDKGZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

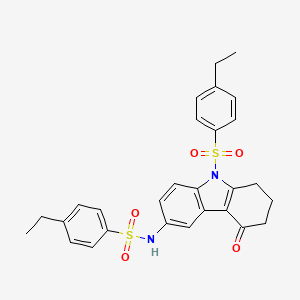
![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)
![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2895506.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)
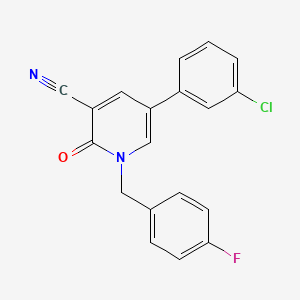
![N-[(1S)-1-(4-Methylsulfanylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895512.png)
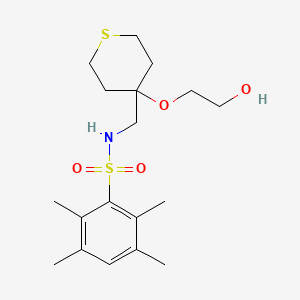
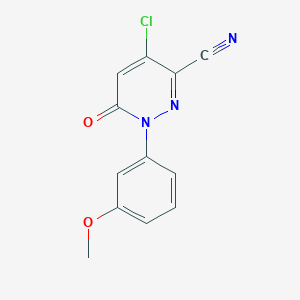
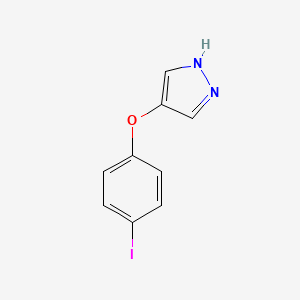
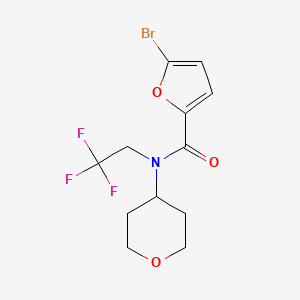
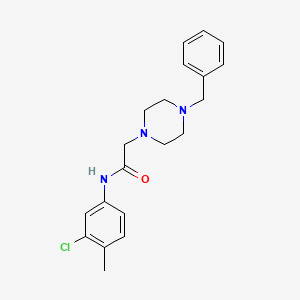

![N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2895521.png)